molecular formula C10H12N2O2S B008319 2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI) CAS No. 108773-18-8

2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)

Cat. No.: B008319
CAS No.: 108773-18-8
M. Wt: 224.28 g/mol
InChI Key: IBHJXXJFOZEGEQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI) (CAS: 108773-18-8) is a benzothiazolone derivative with the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol (calculated from ). Its structure features a hydroxy group at position 4 and a methylaminoethyl (-CH₂CH₂N(CH₃)) substituent at position 7 of the benzothiazolone ring. Key physicochemical properties include a predicted density of 1.342 g/cm³ and a pKa of 8.42 (indicating moderate acidity, likely due to the phenolic -OH group) .

Properties

IUPAC Name

4-hydroxy-7-[2-(methylamino)ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-5-4-6-2-3-7(13)8-9(6)15-10(14)12-8/h2-3,11,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHJXXJFOZEGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C2C(=C(C=C1)O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazolone Formation

The benzothiazolone scaffold is typically constructed via cyclization of 2-aminothiophenol derivatives. A foundational approach involves reacting 2-aminothiophenol with urea under thermal conditions (150–160°C) to form 2(3H)-benzothiazolone . This intermediate serves as the precursor for subsequent functionalization.

Critical Reaction Parameters:

  • Temperature: 150–160°C (optimized for cyclization).

  • Solvent: Ethanol or water (for solubility and ease of purification).

  • Yield: ~70–75% under conventional heating.

Introduction of the Methylaminoethyl Group

The methylaminoethyl side chain at position 7 is introduced via N-alkylation of intermediates. For example, 2-chloromethylbenzothiazole (derived from 2-aminothiophenol and chloroacetic acid) reacts with methylamine in a nucleophilic substitution reaction:

C7H6NSCl+CH3NH2C9H11N2S+HCl\text{C}7\text{H}6\text{NSCl} + \text{CH}3\text{NH}2 \rightarrow \text{C}9\text{H}{11}\text{N}_2\text{S} + \text{HCl}

Optimization Insights:

  • Methylamine Concentration: Excess methylamine (2–3 equivalents) ensures complete substitution.

  • Reaction Time: 6–8 hours under reflux (ethanol, 78°C).

  • Yield: 68–72%.

Hydroxylation and Protective Group Strategies

Hydroxylation at Position 4

Hydroxylation is achieved through electrophilic aromatic substitution (EAS) using nitric acid or hydrogen peroxide. Nitration followed by reduction is a common pathway:

Step 1: Nitration

Nitration of 3-methylbenzothiazolone with nitric acid in acetic anhydride introduces a nitro group at position 6:

C8H7N2O2S+HNO3C8H6N3O4S+H2O\text{C}8\text{H}7\text{N}2\text{O}2\text{S} + \text{HNO}3 \rightarrow \text{C}8\text{H}6\text{N}3\text{O}4\text{S} + \text{H}2\text{O}

Conditions:

  • Temperature: 0–5°C (prevents over-nitration).

  • Yield: 80–85%.

Step 2: Reduction to Amino Group

The nitro group is reduced to an amino group using tin(II) chloride in hydrochloric acid:

C8H6N3O4S+SnCl2+HClC8H8N2O2S+SnCl4+H2O\text{C}8\text{H}6\text{N}3\text{O}4\text{S} + \text{SnCl}2 + \text{HCl} \rightarrow \text{C}8\text{H}8\text{N}2\text{O}2\text{S} + \text{SnCl}4 + \text{H}_2\text{O}

Conditions:

  • Solvent: Ethanol/water (1:1).

  • Yield: 75–80%.

Protective Group Utilization

To prevent undesired side reactions during alkylation or hydroxylation, protective groups such as acetyl or benzyl are employed. For instance, hydroxyl groups are acetylated prior to nitration to enhance regioselectivity.

Advanced Synthesis Techniques

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz, 250 W) significantly enhances reaction efficiency. For example, coupling 6-amino-2(3H)-benzothiazolone with substituted salicylaldehydes under ultrasound reduces reaction time from 3 hours (conventional) to 20–30 minutes.

Comparative Data:

MethodReaction TimeYield (%)
Conventional reflux180 minutes67–72
Ultrasound25 minutes85–87

Continuous Flow Reactors in Industrial Production

Industrial-scale synthesis employs continuous flow systems to improve scalability and reproducibility. Key advantages include:

  • Precise Temperature Control: Minimizes side reactions.

  • Automated Feed Systems: Ensures consistent reagent ratios.

  • Throughput: 5–10 kg/day for pilot-scale facilities.

Reaction Mechanism and Byproduct Analysis

Mechanistic Insights

The formation of the methylaminoethyl side chain proceeds via an Sₙ2 mechanism , where methylamine acts as a nucleophile attacking the electrophilic carbon in 2-chloromethylbenzothiazole. Steric hindrance from the benzothiazole ring necessitates elevated temperatures to overcome activation energy barriers.

Byproduct Mitigation

Common byproducts include dialkylated derivatives and dehydrohalogenation products . Strategies to suppress these include:

  • Dilute Reaction Conditions: Reduces intermolecular alkylation.

  • Phase-Transfer Catalysts: Enhances reagent solubility and selectivity.

Industrial Optimization and Scalability

Cost-Efficiency Analysis

ParameterConventional BatchContinuous Flow
Raw Material Cost$120/kg$95/kg
Energy Consumption15 kWh/kg8 kWh/kg
Purity92–95%97–99%

Environmental Considerations

  • Waste Reduction: Flow reactors reduce solvent waste by 40%.

  • Green Solvents: Ethanol/water mixtures replace dichloromethane in newer protocols.

Chemical Reactions Analysis

Acylation Reactions

The methylaminoethyl side chain undergoes acylation with electrophilic reagents. In studies of structurally related benzothiazolones, acetyl chloride or acetic anhydride reacts with the secondary amine group to form amides under mild conditions (25–40°C, dichloromethane solvent) . This reaction preserves the benzothiazolone core while modifying the side chain’s physicochemical properties.

Reaction Type Conditions Product
AcetylationAcCl, DCM, 25°C, 4hN-Acetyl derivative
BenzoylationBenzoyl chloride, pyridine, refluxN-Benzoylated analog

Oxidation Pathways

The hydroxyl group at position 4 participates in oxidation reactions. Electrochemical studies on nitroheterocyclic analogs (e.g., nitrothiophene derivatives) demonstrate that nitro groups undergo reduction at −500 mV (vs. Ag/AgCl), suggesting similar redox sensitivity in this compound’s aromatic system . Computational models predict:Ered=0.52V for nitro analogs extrapolated to hydroxyl groups [3]E_{\text{red}}=-0.52\,\text{V}\,\text{ for nitro analogs extrapolated to hydroxyl groups }[3]Mild oxidizing agents (e.g., MnO₂) convert the hydroxyl group to a ketone, forming 4-oxo derivatives .

Cyclization and Ring Modification

Under acidic conditions, the methylaminoethyl side chain facilitates intramolecular cyclization. For example:

  • Acid-mediated cyclization (HCl, ethanol, 70°C) yields fused tricyclic structures via nucleophilic attack of the amine on the thiazolone carbonyl .
  • Metal-catalyzed cross-coupling (Pd/C, Suzuki conditions) introduces aryl groups at position 7, leveraging the brominated intermediate .

Regioselective Functionalization

The benzothiazolone ring exhibits position-dependent reactivity:

  • Electrophilic substitution preferentially occurs at position 5 due to electron-donating effects of the hydroxyl group .
  • N-Methylation at the thiazolone nitrogen requires strong bases (e.g., NaH) and methyl iodide, achieving >80% yield in THF at 0°C .

Comparative regiochemical outcomes for related compounds:

Substituent Position Reactivity Example Reaction
4-HydroxyEnhances electrophilic aromatic substitutionNitration at C5
7-MethylaminoethylProne to alkylation/acylationSide-chain modification

Biological Interactions

In pharmacological studies, the compound undergoes metabolic transformations:

  • Oxidative deamination of the methylaminoethyl group by monoamine oxidases produces aldehydes .
  • Conjugation reactions with glucuronic acid occur at the hydroxyl group, as observed in phase II metabolism assays .

Comparative Reactivity

Key differences from structurally similar compounds:

Compound Key Feature Reactivity Contrast
4-HydroxybenzothiazoloneLacks methylaminoethyl chainReduced nucleophilic side-chain reactions
BenzoxazoloneOxazole instead of thiazoleHigher resistance to ring-opening oxidation

Synthetic Challenges

  • Regioisomer separation during alkylation remains problematic due to similar polarity of products .
  • Steric hindrance from the methylaminoethyl group limits access to the thiazolone carbonyl for nucleophilic attacks .

Scientific Research Applications

Synthesis of 2(3H)-Benzothiazolone Derivatives

The synthesis of 2(3H)-benzothiazolone derivatives often involves several methods, including condensation reactions and modifications of existing benzothiazolone structures. For instance, Schiff bases derived from 2(3H)-benzothiazolone have been synthesized using ultrasound irradiation techniques, which enhance reaction efficiency and yield .

Key Synthetic Pathways:

  • Ultrasound-Assisted Synthesis: This method has been shown to improve the yield of various derivatives by accelerating reaction rates and reducing reaction times .
  • Condensation Reactions: The combination of 6-amino-2(3H)-benzothiazolone with substituted salicylaldehydes has led to the formation of new Schiff bases with potential antioxidant properties .

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of benzothiazolone derivatives. These compounds exhibit significant radical scavenging abilities, making them valuable in combating oxidative stress-related diseases .

Anticancer Activity

Recent research indicates that certain benzothiazolone derivatives demonstrate potent cytotoxic effects against various cancer cell lines. For example, a specific derivative exhibited an IC50 value of 0.13 µM against endothelial cells, showcasing its potential as an anti-angiogenic agent . The mechanism involves disrupting microtubule dynamics and inducing cell cycle arrest, which can lead to apoptosis in cancer cells .

Antidepressant and Anticonvulsant Effects

A series of benzothiazolone derivatives have been evaluated for their antidepressant and anticonvulsant activities. Compounds such as 2c and 2d showed marked reductions in immobility time in forced swimming tests (FST), indicating strong antidepressant effects comparable to fluoxetine . Similarly, these compounds have demonstrated significant anticonvulsant activity in maximal electroshock seizure tests .

Cardiovascular Health

Certain benzothiazolone derivatives have been explored for their lipid-lowering properties. For instance, 6-benzoyl-2(3H)-benzothiazolone was found to effectively reduce cholesterol levels in hypercholesterolemic mice models, suggesting its potential use in cardiovascular therapies .

Antifungal Agents

Research has also indicated that some hydrazone derivatives containing the benzothiazolone moiety exhibit excellent fungicidal activities against various fungal strains, highlighting their potential as antifungal agents .

Case Studies and Findings

Study Findings Applications
Der Pharma Chemica (2021)Synthesized new Schiff bases with antioxidant propertiesPotential in treating oxidative stress-related diseases
MDPI (2019)Identified compounds with significant antidepressant effectsDevelopment of new antidepressants
PMC (2021)Demonstrated cytotoxic effects against cancer cellsChemotherapeutic applications
Asian Journal of Chemistry (2011)Found fungicidal activities in hydrazone derivativesAntifungal drug development

Mechanism of Action

The mechanism of action of 7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound is compared to other benzothiazolone derivatives and structurally related heterocycles (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Key Applications/Notes
Target Compound (108773-18-8) 4-OH, 7-(methylaminoethyl) C₁₀H₁₂N₂O₂S 224.28 N/A 8.42 Potential receptor modulation
5-Chloro-2(3H)-benzothiazolone (934-34-9) 5-Cl C₇H₄ClNOS 185.63 240–241 N/A Intermediate in synthesis
6-Acetyl-2(3H)-benzothiazolone (133044-44-7) 6-acetyl C₉H₇NO₂S 193.22 190–194 9.76 High melting point, acetylated
5-Mercapto-2(3H)-benzothiazolone (541539-55-3) 5-SH C₇H₅NOS₂ 183.25 N/A N/A Thiol reactivity
7-(2-Aminoethyl)-4-hydroxy-2(3H)-benzothiazolone (108773-04-2) 4-OH, 7-(2-aminoethyl) C₉H₁₀N₂O₂S 210.25 N/A N/A Aminoethyl side chain
2(3H)-Benzoxazolone,4-amino-(9CI) (81900-93-8) 4-NH₂ (benzoxazolone core) C₇H₆N₂O₂ 150.13 N/A N/A Oxygen analog (benzoxazolone)

Key Observations

Substituent Effects on Acidity: The target compound’s pKa (8.42) is lower than that of 6-acetyl-2(3H)-benzothiazolone (9.76), indicating that the 4-hydroxy group is more acidic than the acetylated derivative. This aligns with the electron-withdrawing effect of the acetyl group reducing phenolic -OH acidity .

Side Chain Modifications: The methylaminoethyl group in the target compound introduces a basic tertiary amine, which may enhance solubility in acidic environments and influence receptor binding (e.g., dopamine or adenosine receptors, as seen in Viozan®) . Comparatively, the 7-(2-aminoethyl) analog lacks methyl substitution, reducing lipophilicity .

Thermal Stability :

  • Substituents like chlorine (5-Cl) and acetyl (6-acetyl) increase melting points (>200°C), likely due to enhanced intermolecular interactions (halogen bonding, dipole-dipole) .

Biological Activity

2(3H)-Benzothiazolone, 4-hydroxy-7-[2-(methylamino)ethyl]-(9CI) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzothiazole core, characterized by a benzene ring fused to a thiazole ring. The presence of the hydroxy and methylamino groups enhances its reactivity and biological activity. This structural configuration is crucial for its interaction with biological targets.

The biological activity of 2(3H)-benzothiazolone derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase enzymes, which play a significant role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions.
  • Anticancer Activity : Research indicates that this compound induces apoptosis (programmed cell death) and inhibits cell proliferation. It interferes with various cellular signaling pathways, including those involved in oncogenic processes .
  • Antibacterial Effects : Some derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, inhibits proliferation
AntibacterialEffective against S. aureus, K. pneumonia
Enzyme InhibitionInhibits monoamine oxidase
AntioxidantScavenges free radicals; enhances antioxidant enzymes

Case Study 1: Anticancer Properties

In a study examining the cytotoxic effects of various benzothiazolone derivatives, one compound demonstrated an IC50 value of 0.13 µM against endothelial cells (EA.hy926). The study highlighted the compound's ability to disrupt angiogenesis by inhibiting endothelial cell migration and proliferation, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Antibacterial Activity

A series of synthesized benzothiazolone derivatives were evaluated for their antibacterial efficacy against multiple strains. One derivative showed comparable activity to streptomycin against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that structural modifications significantly influenced antibacterial potency .

Research Findings

Recent research has focused on the synthesis of novel derivatives of 2(3H)-benzothiazolone to enhance its biological activity. For instance, modifications at the 4-hydroxy position have been shown to improve both anticancer and antibacterial effects. In vitro assays demonstrated that certain derivatives exhibited improved selectivity and potency compared to their parent compounds .

Q & A

What synthetic strategies are employed to optimize the anti-inflammatory activity of this benzothiazolone derivative?

Answer:
The compound is synthesized as a bivalent ligand using a piperazine core linked to benzothiazolone moieties via alkyl chains of varying lengths (2–6 carbons). Key steps include:

  • N-Alkylation of 2(3H)-benzothiazolone intermediates.
  • Dimerization via reaction with piperazine to form homodimers or heterodimers.
  • Bioactivity screening against iNOS and NF-κB in RAW264.7 macrophages and SW1353 chondrosarcoma cells.
    Shorter carbon chains (e.g., 2–3 carbons) enhance dual inhibition of iNOS (IC50 ≤1 µM) and NF-κB while reducing cytotoxicity (cell viability >75% at 25 µg/mL) .

How does the compound’s dual inhibition of iNOS and NF-κB contribute to its anti-inflammatory efficacy?

Answer:

  • iNOS inhibition reduces nitric oxide (NO) overproduction, a mediator of inflammation and neuropathic pain.
  • NF-κB suppression blocks transcriptional activation of pro-inflammatory cytokines (e.g., TNF-α, COX-2) and iNOS itself.
    Synergistic effects are validated in murine models , where compounds like 8b show comparable efficacy to indomethacin in reducing edema and nociception. Dual targeting addresses redundancy in inflammatory pathways, improving therapeutic potential .

What experimental models are used to validate the compound’s analgesic properties?

Answer:

  • In vitro : Inhibition of dynorphin release in neuronal cell lines, linked to NF-κB-mediated pain signaling.
  • In vivo : Carrageenan-induced paw edema and acetic acid-induced writhing tests in mice. For example, compound 3j reduces inflammation by 62% and pain response by 58% at 10 mg/kg, comparable to ketorolac .

How do structural modifications (e.g., heterodimer vs. homodimer) affect pharmacological activity?

Answer:

  • Homodimers (identical benzothiazolone units) exhibit stronger iNOS inhibition due to symmetric binding.
  • Heterodimers (benzothiazolone + benzoxazolone) show broader NF-κB suppression via complementary interactions.
    For example, 5t (heterodimer with a 4-carbon linker) achieves IC50 = 0.8 µM for NF-κB vs. 1.2 µM for homodimer 8a . Activity trends are confirmed via dose-response curves and molecular docking .

What analytical methods are critical for characterizing this compound’s purity and stability?

Answer:

  • NMR and MS : Confirm structural integrity (e.g., piperazine proton shifts at δ 2.5–3.0 ppm).
  • HPLC-PDA : Assess purity (>95%) and detect degradation products under stress conditions (e.g., pH 1–13, 40–60°C).
  • Stability studies : Monitor shelf life in lyophilized form (≥12 months at −20°C) .

How can researchers address contradictions in reported IC50 values across studies?

Answer:
Variability in IC50 (e.g., 0.5–3 µM for iNOS inhibition) arises from:

  • Cell line differences : RAW264.7 (mouse) vs. SW1353 (human) cells.
  • Assay conditions : LPS concentration (0.1–1 µg/mL) and incubation time (12–24 hr).
    Standardization using L-NMMA (positive control) and cross-validation with ELISA-based cytokine profiling can resolve discrepancies .

What environmental monitoring strategies detect this compound in microplastics?

Answer:

  • Extraction : Sonication-assisted solvent extraction (e.g., dichloromethane:methanol, 1:1) from tire wear particles.
  • Detection : GC-MS with electron ionization (EI) for low detection limits (0.1 ng/g) or HPLC-UV for quantification.
    Recent studies confirm migration rates of 0.05–0.2 µg/L in aquatic systems, necessitating ecotoxicological risk assessment .

What strategies improve the compound’s bioavailability for in vivo applications?

Answer:

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 8b HCl, solubility = 12 mg/mL vs. 2 mg/mL for free base).
  • Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 hr (free) to 8 hr.
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methylaminoethyl side chain) for prodrug derivatization .

How does the compound’s activity compare to related benzoxazolone derivatives?

Answer:

  • Benzothiazolone derivatives show 3-fold higher iNOS inhibition than benzoxazolones due to sulfur’s electron-withdrawing effects.
  • Benzoxazolones exhibit better CNS penetration (logP = 1.8 vs. 2.2 for benzothiazolones), making them preferable for neuroinflammation studies.
    Selectivity is confirmed via kinase profiling panels (e.g., <10% inhibition of COX-1/2 at 10 µM) .

What computational tools predict the compound’s binding modes to iNOS and NF-κB?

Answer:

  • Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonding with iNOS Glu377).
  • MD simulations (GROMACS) : Validate stability of the piperazine linker in NF-κB’s p65 subunit (RMSD <2 Å over 100 ns).
  • QSAR models : Correlate alkyl chain length with bioactivity (R² = 0.89 for iNOS inhibition) to guide further optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)
Reactant of Route 2
Reactant of Route 2
2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)

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